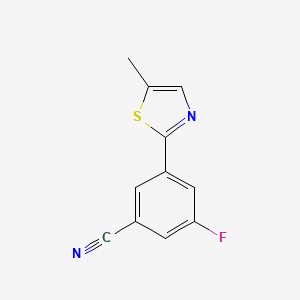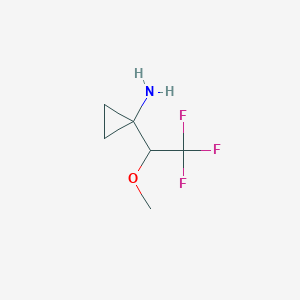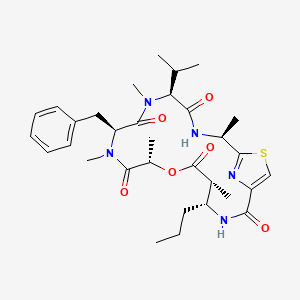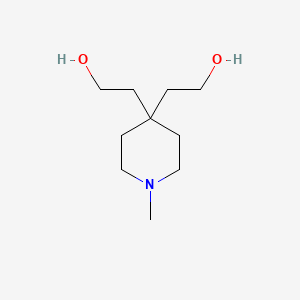
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
化学反应分析
Types of Reactions
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The diazepane ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically involve the use of acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new diazepane derivative with an amine group replacing the chlorine atom.
科学研究应用
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The diazepane ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the diazepane ring.
Methyl tert-butyl ether: Contains a tert-butyl group but has different functional groups and applications.
Tert-butyl N-(3-chloropropyl)carbamate: Similar in structure but with different functional groups and reactivity.
Uniqueness
Tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring with tert-butyl and 3-chloropropyl groups
属性
分子式 |
C13H25ClN2O2 |
|---|---|
分子量 |
276.80 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-chloropropyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H25ClN2O2/c1-13(2,3)18-12(17)16-9-5-8-15(10-11-16)7-4-6-14/h4-11H2,1-3H3 |
InChI 键 |
DHOJUVNTLWJTAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)




![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)

![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)

![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)



